2-(Cyclopropylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoic acid

Description

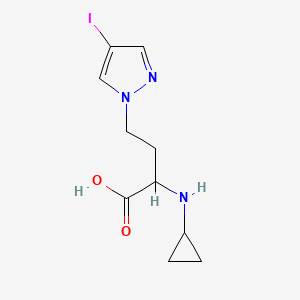

2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a cyclopropylamino group at the second carbon and a 4-iodo-pyrazole moiety at the fourth carbon. The iodine atom in the pyrazole ring may enhance stability or facilitate radiolabeling, while the cyclopropylamino group could influence conformational rigidity or binding interactions.

Properties

Molecular Formula |

C10H14IN3O2 |

|---|---|

Molecular Weight |

335.14 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-(4-iodopyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C10H14IN3O2/c11-7-5-12-14(6-7)4-3-9(10(15)16)13-8-1-2-8/h5-6,8-9,13H,1-4H2,(H,15,16) |

InChI Key |

XMDXENCRPUQOGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(CCN2C=C(C=N2)I)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Cyclopropylamino group : Imparts specific central nervous system effects.

- 4-Iodo-1H-pyrazole moiety : Known for anti-inflammatory and analgesic properties.

The molecular formula is with a molecular weight of approximately 335.14 g/mol.

Research indicates that compounds with similar structures can modulate pathways related to pain and inflammation. The pyrazole ring is particularly significant due to its interactions with various biological targets, including:

- Cyclooxygenases (COX) : Involved in the inflammatory response.

- Lipoxygenases : Key enzymes in the metabolism of arachidonic acid, influencing inflammatory processes.

Table 1: Biological Activities and Mechanisms

| Activity Category | Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibition of COX and lipoxygenase pathways |

| Analgesic | Modulation of pain signaling pathways |

| Antimicrobial | Potential interaction with microbial targets |

Case Studies

-

Inflammation Models :

- In preclinical studies, this compound demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound reduced edema and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Pain Management :

- A study evaluated the analgesic properties of the compound using formalin-induced pain models. Results indicated a dose-dependent reduction in pain responses, supporting its use as an analgesic agent.

-

Antimicrobial Activity :

- Preliminary screening suggested that the compound exhibits antimicrobial properties against various bacterial strains, indicating possible applications in treating infections.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Iodo-1H-pyrazole | Pyrazole ring; halogen substituent | Anti-inflammatory properties |

| Methyl 2-(cyclopropylamino)-3-(4-chloro) | Chlorinated phenyl group; pyrazole | Antimicrobial activity |

| Methyl 2-(pyridin-3-amino)-3-(trifluoromethyl) | Pyridine and trifluoromethyl groups | Anticancer properties |

Comparison with Similar Compounds

Below is a comparative analysis based on indirect references:

Structural Analogues from Patent Literature

- (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid

- (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine

| Feature | Target Compound | Patent Compound (e.g., (3R,4S)-3-Ethyl-4-...) |

|---|---|---|

| Backbone | Butanoic acid | Pyrrolidine-carboxylic acid |

| Heterocyclic Substituent | 4-iodo-pyrazole | Imidazo-pyrrolo-pyrazine |

| Halogen | Iodine (C4 position) | None (non-halogenated fused ring system) |

| Amino Group | Cyclopropylamino | Ethyl or methyl groups in cyclopentyl/pyrrolidine systems |

Key Differences :

Heterocyclic Systems : The target compound’s pyrazole ring is simpler and halogenated, whereas patent compounds feature complex fused-ring systems (imidazo-pyrrolo-pyrazine), which may enhance π-π stacking or receptor binding .

Backbone Flexibility: The butanoic acid chain in the target compound offers greater conformational flexibility compared to the rigid pyrrolidine or cyclopentyl systems in patent compounds.

Methodological Insights from Crystallography

and highlight the use of SHELXL for small-molecule refinement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves two key steps: (1) introducing the cyclopropylamino group to a butanoic acid backbone via nucleophilic substitution or reductive amination, and (2) coupling the 4-iodo-pyrazole moiety using transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Optimization includes using palladium catalysts with ligands like XPhos, elevated temperatures (80–120°C), and inert atmospheres. Continuous flow reactors and green solvents (e.g., ethanol/water mixtures) can improve efficiency and sustainability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Answer :

- NMR : H and C NMR confirm regiochemistry of the pyrazole and cyclopropylamino groups. H-N HMBC is critical for resolving pyrazole tautomerism.

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. SHELX programs are robust for handling high-resolution data and twinning .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the 4-iodo substituent on the pyrazole ring influence the compound's reactivity in cross-coupling reactions?

- Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient Suzuki-Miyaura or Sonogashira couplings. For example, the 4-iodo-pyrazole can undergo palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups. Reactivity is enhanced by electron-withdrawing effects of the pyrazole, which stabilize transition states. This is consistent with structural analogs reported in crystallographic studies .

Q. What strategies can resolve discrepancies in NMR data caused by tautomerism in the pyrazole moiety?

- Answer : Pyrazole tautomerism (1H vs. 2H forms) can lead to split signals in H NMR. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening peaks.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and simulate NMR shifts for comparison.

- Isotopic labeling : N-labeled analogs simplify HMBC correlations to assign tautomeric states .

Q. How can researchers design experiments to evaluate the compound's potential as an enzyme inhibitor?

- Answer :

- Enzyme assays : Use fluorescence-based or calorimetric (ITC) assays to measure inhibition constants () against target enzymes (e.g., kinases or proteases).

- Structure-activity relationship (SAR) : Synthesize analogs with modified pyrazole or cyclopropyl groups to identify critical pharmacophores.

- Crystallography : Co-crystallize the compound with the enzyme to visualize binding modes (e.g., hydrogen bonding with active-site residues) .

Q. What computational approaches are recommended to model the compound's interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Glide to predict binding poses in protein active sites. Focus on interactions like π-π stacking with aromatic residues or hydrogen bonding via the carboxylic acid group.

- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

- Free-energy calculations : MM-GBSA or alchemical methods (e.g., FEP) quantify binding affinities .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Answer : Challenges include low solubility in common solvents and polymorphism. Solutions:

- Solvent screening : Test mixed solvents (e.g., DMSO/water or THF/heptane) for slow evaporation.

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize crystal lattices.

- SHELXL refinement : Use TWIN and HKLF5 commands in SHELXL to handle twinned data and improve resolution .

Q. How should researchers approach conflicting data between theoretical and experimental LogP values?

- Answer : Discrepancies arise from ionization of the carboxylic acid group or solvent effects.

- Experimental validation : Use shake-flask (pH 7.4 buffer) or HPLC (C18 column, isocratic elution) methods.

- Computational adjustment : Apply correction factors for ionization (e.g., pKa-based) in software like ACD/LogP.

- QSAR models : Train models with experimental LogP data from analogs (e.g., 4-(4-chloro-pyrazol-1-yl)butanoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.